3-(Methoxycarbonyl)cyclohexanecarboxylic acid

Overview

Description

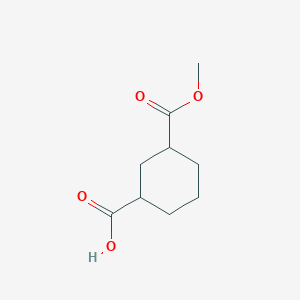

3-(Methoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C₉H₁₄O₄. It is a derivative of cyclohexane, featuring both a methoxycarbonyl group and a carboxylic acid group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexane-1,3-dicarboxylic acid. One common method is the reaction of cyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxycarbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Pharmaceutical Applications

3-(Methoxycarbonyl)cyclohexanecarboxylic acid serves primarily as a pharmaceutical intermediate . Its derivatives are explored for potential therapeutic effects, particularly in the treatment of various diseases.

Neuroprotective Agents

Recent studies have highlighted the potential of compounds related to this compound in developing neuroprotective agents. For instance, research involving derivatives of minoxidil demonstrated their ability to alleviate neurotoxicity induced by paclitaxel, a common chemotherapeutic agent. The study utilized an in vitro neurite outgrowth assay on cortical neurons, indicating that certain analogues could significantly mitigate the adverse effects associated with chemotherapy .

Synthetic Applications

This compound is also utilized in organic synthesis as a building block for more complex molecules. The synthesis typically involves:

- Starting Material : Dimethyl 1,3-cyclohexanedicarboxylate.

- Reagents : Sodium hydroxide and methanol.

- Procedure :

Case Study 1: Synthesis and Characterization

In a detailed synthetic procedure, researchers reported the successful synthesis of this compound with a yield of approximately 57%. The characterization was performed using NMR spectroscopy, confirming the structure and purity of the compound .

| Parameter | Value |

|---|---|

| Yield | 57% |

| NMR Spectrum | δ ppm: 1.20-2.45 (m), 3.68 (s) |

| Reaction Conditions | Methanol, NaOH |

Case Study 2: Pharmacokinetics and Toxicology

A pharmacokinetic study on related compounds indicated a promising therapeutic window, suggesting that modifications of this compound could lead to effective treatments with minimal side effects. The study assessed various dosages and routes of administration, revealing significant efficacy in preclinical models .

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Cyclohexane-1,3-dicarboxylic acid: Lacks the methoxycarbonyl group.

Methyl cyclohexane-1,3-dicarboxylate: Similar structure but with different functional groups.

Cyclohexane-1,3-dicarboxylic acid dimethyl ester: Contains two ester groups instead of one ester and one carboxylic acid group

Uniqueness: 3-(Methoxycarbonyl)cyclohexanecarboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the cyclohexane ring.

Biological Activity

3-(Methoxycarbonyl)cyclohexanecarboxylic acid, with the molecular formula C₉H₁₄O₄, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with both a methoxycarbonyl group and a carboxylic acid group. Its unique structural characteristics enable it to participate in various biochemical interactions, making it a subject of interest in both synthetic and medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | 3-methoxycarbonylcyclohexane-1-carboxylic acid |

| Molecular Formula | C₉H₁₄O₄ |

| CAS Number | 25090-39-5 |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The carboxylic acid group can form hydrogen bonds, which may enhance binding affinity to target proteins or enzymes. Additionally, the methoxycarbonyl group may facilitate specific interactions that influence biochemical pathways.

Potential Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.

- Receptor Binding : It may bind to specific receptors, modulating physiological responses.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on its pharmacological potential.

Pharmacological Applications

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, suggesting its use in treating inflammatory conditions.

- Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise against various pathogens.

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound inhibited enzyme activity by competing with substrate binding sites. This competitive inhibition was quantified using kinetic assays, revealing an IC50 value that suggests moderate potency.

Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that administration of the compound resulted in reduced markers of inflammation, supporting its potential as an anti-inflammatory agent. The study utilized histological analysis to assess tissue damage and inflammation levels post-treatment.

Safety Profile

While exploring its biological activity, safety assessments are crucial. The compound is associated with some toxicity concerns:

- Skin Irritation : Classified as a skin irritant (GHS07).

- Eye Irritation : Can cause serious eye irritation upon contact.

Q & A

Q. Basic: What synthetic methodologies are effective for preparing 3-(Methoxycarbonyl)cyclohexanecarboxylic acid, and how do reaction conditions impact stereochemical outcomes?

Methodological Answer:

The compound can be synthesized via esterification of cyclohexanecarboxylic acid derivatives. For example, solvent-free fusion reactions (e.g., combining carboxylic acids with β-amino acids under thermal conditions) have been used to generate structurally related cyclohexane derivatives . Stereochemical control is critical: trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid was synthesized as a pharmaceutical intermediate using stereoselective catalysis, emphasizing the need for precise temperature and catalyst selection to avoid undesired diastereomers . Reaction monitoring via TLC and NMR is recommended to verify intermediate configurations .

Q. Basic: How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Assign peaks to distinguish between cis/trans isomers. For instance, coupling constants in ¹H-NMR can differentiate axial vs. equatorial substituents on the cyclohexane ring .

- IR Spectroscopy : Confirm the presence of ester (C=O stretch ~1740 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3000 cm⁻¹) functional groups .

- EI-MS : Monitor molecular ion peaks (e.g., m/z 158.195 for trans-3-methoxy derivatives) and fragmentation patterns to rule out impurities .

Q. Advanced: What mechanistic insights explain the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

The methoxycarbonyl group enhances electrophilicity, making the compound a versatile intermediate for amide coupling or ring-opening reactions. For example, trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid was fluorotrifluoromethylated under iron-catalyzed LMCT (Ligand-to-Metal Charge Transfer) conditions, highlighting its role in generating bioactive motifs . Computational modeling (DFT) is advised to predict regioselectivity in such reactions. Contradictions in reactivity between cis and trans isomers should be addressed by comparing steric effects and transition-state geometries .

Q. Advanced: How can isotopic labeling resolve contradictions in proposed biosynthetic pathways for cyclohexanecarboxylic acid derivatives?

Methodological Answer:

Feeding studies with ¹³C- or ²H-labeled shikimic acid in bacterial systems (e.g., Alicyclobacillus acidocaldarius) revealed that cyclohexanecarboxylic acid derivatives form via dehydration and reduction of hydroxycyclohexane intermediates . Discrepancies in pathway proposals (e.g., competing dehydration mechanisms) can be resolved by tracking isotopic incorporation into intermediates using LC-MS/MS. Mutant strain studies further validate enzyme-specific steps .

Q. Basic: What experimental strategies optimize catalytic esterification of cyclohexanecarboxylic acid derivatives?

Methodological Answer:

- Acid Catalysts : Use p-toluenesulfonic acid (PTSA) for esterification under reflux, ensuring anhydrous conditions to prevent hydrolysis .

- Solvent Selection : Non-polar solvents (e.g., toluene) improve yields by suppressing side reactions. Solvent-free systems are viable for thermally stable substrates .

- Workup : Neutralize residual acid with NaHCO₃, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester .

Q. Advanced: How do pH and temperature conditions influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Stability : The compound hydrolyzes in alkaline conditions (pH > 9) due to ester cleavage. Buffered solutions (pH 4–6) at 4°C are optimal for long-term storage .

- Thermal Degradation : DSC analysis shows decomposition above 150°C. Contradictory reports on thermal stability may arise from impurities; thus, purity must be confirmed via HPLC before stability assays .

Q. Advanced: What role does stereochemistry play in the biological activity of cyclohexanecarboxylic acid derivatives?

Methodological Answer:

Cis isomers often exhibit higher membrane permeability due to reduced polarity, as seen in (1S,2S)-2-(methoxycarbonyl)cyclohexanecarboxylic acid’s use in prodrug synthesis . Conversely, trans isomers may enhance binding affinity to enzymes (e.g., cyclooxygenase). Molecular docking simulations and comparative IC₅₀ assays across diastereomers are critical for structure-activity relationship (SAR) studies .

Q. Basic: What chromatographic methods are recommended for separating cis/trans isomers of this compound?

Methodological Answer:

Properties

IUPAC Name |

3-methoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODOUIALODEQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947951 | |

| Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-39-5 | |

| Record name | 1, monomethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxycarbonyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.